3H-Imidazo[4,5-B]pyridine-7-carbonitrile
Overview
Description
3H-Imidazo[4,5-B]pyridine-7-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3H-Imidazo[4,5-B]pyridine-7-carbonitrile are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, which then translocates to the nucleus and initiates the transcription of genes involved in inflammation, immunity, cell survival, and other critical cellular processes .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . The activation of NF-kappaB is a key pathway affected by this compound, leading to downstream effects on gene expression that can impact various biological processes .
Pharmacokinetics
Similar compounds have been noted for their selectivity, pharmacokinetics, and metabolic stability . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent activation of NF-kappaB. This can lead to changes in gene expression that affect a wide range of cellular processes, including inflammation, immunity, cell survival, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridine-7-carbonitrile typically involves the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents. Another common method is the condensation with aldehydes under oxidative conditions . The most useful starting compounds for the synthesis are derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for imidazopyridines often involve the use of various catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-B]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,3-diaminopyridine can lead to the formation of various imidazopyridine derivatives .
Scientific Research Applications
3H-Imidazo[4,5-B]pyridine-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in agriculture for the treatment of broad-leaved plants and in the fight against rodents.
Comparison with Similar Compounds
3H-Imidazo[4,5-B]pyridine-7-carbonitrile can be compared with other similar compounds in the imidazopyridine family, such as:
Imidazo[4,5-C]pyridine: Known for its biological activity and medicinal significance.
Imidazo[1,5-A]pyridine: Contains various drugs like ambien, miroprofen, and zolimidine.
Imidazo[1,2-A]pyridine: Another isomeric form with different biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYSLTIGGKLQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276736 | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-13-9 | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78316-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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